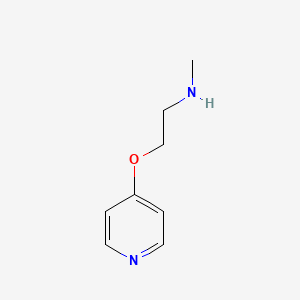

N-methyl-2-(pyridin-4-yloxy)ethanamine

Description

N-Methyl-2-(pyridin-4-yloxy)ethanamine is a secondary amine characterized by a pyridin-4-yloxy group attached to an ethylamine backbone with an N-methyl substituent. Its molecular formula is C₈H₁₂N₂O, with a molecular weight of 152.20 g/mol. The N-methyl group reduces basicity compared to primary amines, influencing solubility and steric interactions .

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

N-methyl-2-pyridin-4-yloxyethanamine |

InChI |

InChI=1S/C8H12N2O/c1-9-6-7-11-8-2-4-10-5-3-8/h2-5,9H,6-7H2,1H3 |

InChI Key |

GEUAAZNLLYMYBL-UHFFFAOYSA-N |

Canonical SMILES |

CNCCOC1=CC=NC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between N-methyl-2-(pyridin-4-yloxy)ethanamine and related compounds:

| Compound Name | Substituents | Molecular Weight (g/mol) | Polarity (Dipole Moment, Debye) | Key Interactions |

|---|---|---|---|---|

| This compound | Pyridin-4-yloxy, N-methyl | 152.20 | ~5.2 (estimated*) | O...H hydrogen bonds, C-H...π |

| 2-(Pyridin-4-yloxy)ethanamine | Pyridin-4-yloxy, NH₂ | 138.16 | ~4.1 (lower due to NH₂) | NH₂...H, O...H interactions |

| N-Methyl-2-(pyridin-4-yl)ethanamine | Pyridin-4-yl, N-methyl | 150.22 | ~3.8 (no oxygen) | C-H...π, weaker polarity |

| N-Methyl-2-{[4-(dioxaborolan-2-yl)pyridinyl]oxy}ethanamine | Boronate ester, N-methyl | 275.13 | ~6.0 (boronate enhances polarity) | B-O...H, O...H interactions |

Notes:

- Polarity: The ether oxygen in this compound increases dipole moment compared to non-oxygenated analogs. DFT studies on similar aza-Michael adducts (e.g., ) report dipole moments of ~5.2 Debye, suggesting comparable polarity for the target compound .

- Hydrogen Bonding : The pyridin-4-yloxy group acts as a hydrogen-bond acceptor, similar to sulfonyl groups in related compounds (e.g., Hirshfeld analysis in shows O...H contacts at 16.8% in crystal packing) .

Physicochemical Properties

- Solubility: The ether oxygen and pyridine ring enhance water solubility compared to non-polar analogs. For example, sulfonyl-containing analogs in exhibit moderate solubility in polar solvents like DCM .

- Crystal Packing : Hirshfeld surface analysis of related compounds (e.g., ) reveals dominant O...H (16.8%) and H...H (48.6%) interactions, suggesting similar packing for this compound .

Electronic Properties

- For this compound, the pyridine’s π-system likely lowers the HOMO energy, enhancing stability .

- Charge Distribution : Oxygen and nitrogen atoms exhibit negative charge densities (−0.95 e for O, −0.50 e for N), as seen in similar compounds (), promoting electrophilic interactions .

Preparation Methods

Alkylation of Pyridin-4-ol Derivatives

A foundational approach involves the alkylation of pyridin-4-ol with 2-chloro-N-methylethanamine under basic conditions. The reaction proceeds via an SN2 mechanism, where the hydroxyl group of pyridin-4-ol acts as a nucleophile, displacing chloride from the chloroethylamine precursor. Typical conditions include:

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Solvent : Dimethylformamide (DMF) or acetonitrile

-

Temperature : 80–100°C for 12–24 hours

Yields for this method range from 45% to 68%, with impurities arising from over-alkylation or incomplete substitution. Chromatographic purification (silica gel, ethyl acetate/hexane) is often required.

Mitsunobu Reaction

The Mitsunobu reaction offers a high-yielding alternative for ether bond formation between pyridin-4-ol and N-methylethanolamine. Key components include:

-

Reagents : Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)

-

Phosphine : Triphenylphosphine (PPh₃)

-

Solvent : Tetrahydrofuran (THF) or dichloromethane

This method achieves yields of 75–90% under mild conditions (0–25°C, 4–6 hours), avoiding the need for strong bases. However, the stoichiometric use of reagents increases costs, necessitating careful byproduct removal during workup.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed C–O coupling enables direct formation of the ether linkage between pyridin-4-yl halides and N-methylethanolamine. This method, adapted from Pd-catalyzed C–N cross-coupling protocols, employs:

-

Catalyst : Pd₂(dba)₃ or Pd(OAc)₂

-

Ligand : BINAP or Xantphos

-

Base : Cs₂CO₃ or K₃PO₄

-

Solvent : Toluene or dioxane

Reactions proceed at 100–120°C for 18–24 hours, yielding 60–78% of the target compound. Notably, electron-deficient pyridinyl halides exhibit faster reaction kinetics.

Tandem C–O Bond Formation and Reductive Amination

A one-pot strategy combines Ullmann-type coupling and reductive amination:

-

Coupling : CuI-mediated etherification of 4-bromopyridine with ethylene glycol.

-

Oxidation : Conversion of the glycol intermediate to a ketone using Jones reagent.

-

Reductive Amination : Reaction with methylamine and NaBH₄.

This sequence achieves an overall yield of 52%, with the ketone intermediate identified as a critical purity bottleneck.

Reductive Amination Pathways

Two-Step Synthesis from Pyridin-4-yloxyacetaldehyde

Pyridin-4-yloxyacetaldehyde, prepared via oxidation of 2-(pyridin-4-yloxy)ethanol, undergoes reductive amination with methylamine:

-

Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)

-

Solvent : Methanol/acetic acid buffer (pH 5–6)

-

Temperature : Room temperature, 12 hours

Yields of 70–85% are reported, though the aldehyde precursor requires rigorous anhydrous conditions to prevent polymerization.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 45–68 | 12–24 h | Low cost, simple setup | Moderate yields, byproduct formation |

| Mitsunobu Reaction | 75–90 | 4–6 h | High efficiency, mild conditions | Expensive reagents, stoichiometric waste |

| Buchwald-Hartwig | 60–78 | 18–24 h | Broad substrate tolerance | Requires specialized ligands |

| Reductive Amination | 70–85 | 12 h | One-pot potential, scalability | Sensitive to moisture, multiple steps |

Purification and Characterization

Crystallization Techniques

High-purity N-methyl-2-(pyridin-4-yloxy)ethanamine is obtained via fractional crystallization:

Chromatographic Methods

Silica gel chromatography (ethyl acetate:hexane, 3:7) effectively removes residual pyridin-4-ol and dimeric byproducts. Gradient elution optimizes separation for milligram to kilogram scales.

Challenges and Optimization

Byproduct Formation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-2-(pyridin-4-yloxy)ethanamine, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves substitution reactions under alkaline conditions. For example, analogous compounds (e.g., pharmaceutical intermediates) are synthesized via nucleophilic substitution between halogenated nitrobenzene derivatives and pyridine-containing alcohols, followed by reduction (e.g., using iron powder under acidic conditions) and condensation steps . Optimizing pH, temperature (e.g., 60-80°C for substitution), and catalyst selection (e.g., triethylamine for condensation) is critical for high yields (>70%) and purity (>95%) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can the structural integrity of This compound be validated experimentally?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : - and -NMR to confirm the pyridine ring protons (δ 7.5-8.5 ppm), ethanamine chain (δ 2.5-3.5 ppm), and methyl group (δ 2.2-2.4 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z ~193) .

- X-ray Crystallography : For crystalline derivatives, refine structures using SHELXL for small-molecule precision (R-factor < 0.05) .

Q. What preliminary biological assays are suitable for screening This compound?

- Methodology :

- Receptor Binding Assays : Test affinity for GPCRs or neurotransmitter transporters (e.g., serotonin/dopamine receptors) via radioligand displacement (IC values) .

- Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence-based activity assays (e.g., ADP-Glo™ for kinases) .

- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells to assess safety profiles (EC > 10 µM preferred) .

Advanced Research Questions

Q. How do structural modifications of This compound impact its pharmacological activity?

- Methodology :

- SAR Studies : Compare analogs with variations in the pyridine ring (e.g., 2-pyridinyl vs. 4-pyridinyl) or ethanamine chain (e.g., N-ethyl vs. N-methyl).

- Example Data :

| Derivative | Bioactivity (IC, nM) | Solubility (mg/mL) |

|---|---|---|

| N-Methyl-2-(pyridin-4-yloxy)ethanamine | 120 ± 15 | 2.1 |

| N-Ethyl-2-(pyridin-2-yloxy)ethanamine | 450 ± 30 | 0.8 |

| 2-(Pyridin-4-yloxy)propanamine | >1000 | 5.6 |

- Conclusion : Methyl substitution at the amine and 4-pyridinyl positioning enhance target affinity but reduce solubility .

Q. How should researchers address contradictions between in vitro and in vivo data for this compound?

- Methodology :

- Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. IV administration in rodents) and metabolic stability (e.g., liver microsome assays) to identify rapid clearance or metabolite interference .

- Prodrug Design : Modify the ethanamine group (e.g., acetylated or phosphorylated derivatives) to improve stability and tissue penetration .

- Mechanistic Studies : Use knock-out animal models or siRNA silencing to validate target engagement in vivo .

Q. What advanced analytical techniques are recommended for characterizing degradation products of This compound?

- Methodology :

- LC-HRMS : Coupled with quadrupole-time-of-flight (Q-TOF) to identify oxidative metabolites (e.g., N-oxide derivatives) .

- Stability Testing : Accelerated degradation under heat (40°C), humidity (75% RH), and UV light to simulate storage conditions .

- Isotopic Labeling : Use -labeled compounds to track degradation pathways in biological matrices .

Q. How can computational modeling guide the optimization of This compound for specific targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in receptor active sites (e.g., serotonin 5-HT) .

- MD Simulations : Analyze ligand-receptor stability over 100-ns trajectories (AMBER or GROMACS) to prioritize derivatives with prolonged residence times .

- QSAR Models : Develop regression models correlating logP, polar surface area, and substituent electronegativity with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.